Adamantane Carboxamide Anti-Ebola Potency: Optimized Lead Compound vs. Initial Screening Hit
The adamantane carboxamide series demonstrates a direct, head-to-head improvement in anti-Ebola potency. The optimized lead compound 38 (a chiral adamantane carboxamide) achieved a pEBOV EC50 of ∼10-15 nM, representing a 260- to 390-fold improvement over the initial screening hit, compound 1, which exhibited an EC50 of ∼3.9 μM in the same assay [1]. This optimization was achieved through systematic SAR modifications of the carboxamide scaffold, specifically the introduction of a phenyl group and optimization of the amine terminus [1].
| Evidence Dimension | Half-maximal inhibitory concentration (EC50) against VSV pseudotyped Ebola virus (pEBOV) |
|---|---|
| Target Compound Data | ∼10-15 nM |
| Comparator Or Baseline | Compound 1 (initial hit, EC50 ∼3.9 μM) |
| Quantified Difference | 260- to 390-fold lower EC50 (improved potency) |
| Conditions | Vesicular stomatitis virus (VSV) pseudotyped EBOV (pEBOV) infectivity assay; three independent experiments, s.d. ≤20% [1] |
Why This Matters
This >250-fold potency enhancement demonstrates that not all carboxamides are equivalent; the specific substitution pattern critically dictates antiviral activity, making this optimized derivative the scientifically justified choice for Ebola GP research.
- [1] Plewe MB, et al. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. ACS Med Chem Lett. 2020;11(6):1160-1167. View Source
